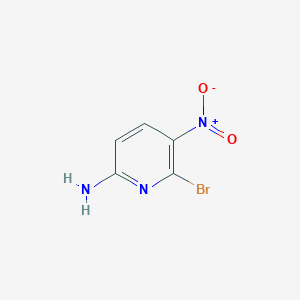
2-Aminocycloheptan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminocycloheptan-1-one hydrochloride (ACH) is an organic compound with a cycloheptanone ring structure and an amine group. It is a white solid with a molecular weight of 197.7 g/mol. ACH has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as an intermediate in the synthesis of drugs and other compounds, and as a biochemical and physiological agent.
Scientific Research Applications
Pharmaceutical Synthesis
2-Aminocycloheptan-1-one hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of complex heterocyclic molecules that are prevalent in a significant number of medicinal drugs . The compound’s ability to integrate into larger, biologically active structures makes it valuable for developing new therapeutic agents.
Catalysis in Green Chemistry
The compound is used in green chemistry applications, particularly in the synthesis of environmentally friendly catalysts. These catalysts are employed in reactions that form biologically active heterocycles, which are essential components in a majority of commercial medicines . The use of such catalysts aligns with sustainable practices by reducing harmful byproducts and energy consumption.
Analytical Chemistry
In analytical chemistry, 2-Aminocycloheptan-1-one hydrochloride is utilized for its properties in chromatography and spectroscopy, including techniques like NMR, HPLC, LC-MS, and UPLC . These methods are crucial for the identification and quantification of various substances within a sample, making the compound an important reagent in analytical procedures.
Mechanism of Action
properties
IUPAC Name |
2-aminocycloheptan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6H,1-5,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODJMVNKYTHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530039 |
Source


|
| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocycloheptan-1-one hydrochloride | |
CAS RN |
89914-79-4 |
Source


|
| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocycloheptan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)










